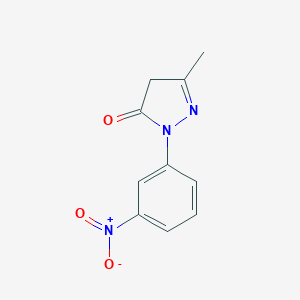
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-
Overview
Description
Pyrazoline derivatives have been extensively studied due to their diverse biological and pharmacological activities, such as antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The interest in these compounds is driven by their structural versatility and the potential for various chemical modifications, which can lead to novel properties and applications.
Synthesis Analysis
The synthesis of pyrazoline derivatives often involves the cyclization of chalcones with hydrazines. Various methods, including conventional heating and microwave-assisted synthesis, have been employed to enhance the efficiency and yield of these reactions. These synthetic routes offer a platform for producing a wide array of pyrazoline derivatives, including 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- .
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is characterized by a five-membered ring containing nitrogen atoms, which significantly influences their chemical behavior and biological activity. Structural analysis, including NMR and IR spectroscopy, provides insights into the electronic and spatial configuration of these molecules, facilitating the understanding of their reactivity and interaction with biological targets.
Chemical Reactions and Properties
Pyrazoline derivatives undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can alter their physical and chemical properties. These reactions are crucial for modifying the molecular structure to enhance biological activity or develop specific properties tailored to particular applications.
Physical Properties Analysis
The physical properties of pyrazoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Understanding these properties is essential for the development of pharmaceutical formulations and the determination of material suitability for specific applications.
Chemical Properties Analysis
The chemical properties of pyrazoline derivatives, including acidity, basicity, and reactivity towards different reagents, are determined by the presence of functional groups and the overall molecular architecture. These properties are critical for predicting the behavior of these compounds in chemical reactions and biological systems.
Scientific Research Applications
Pharmacological Potential and Applications
Pyrazoline derivatives are recognized for their significant pharmacological properties, including antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, anticancer, and several other activities. These compounds have shown promise as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, MAO-inhibitory, antinociceptive, insecticidal, hypotensive, nitric oxide synthase inhibitor, antioxidant, steroidal, and antidiabetic agents. The exploration into pyrazoline derivatives has unveiled a wide array of pharmaceutical applications and compositions based on their potent pharmacological effects (Shaaban, Mayhoub, & Farag, 2012).
The synthesis of pyrazole heterocycles, including 2-Pyrazolin-5-one derivatives, plays a crucial role in medicinal chemistry due to their broad spectrum of biological activities. These activities encompass anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis methods for pyrazole derivatives often involve condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine under various conditions to achieve heterocyclic compounds with significant biological activities (Dar & Shamsuzzaman, 2015).
Methyl-substituted pyrazoles, a subset of pyrazoline derivatives, have been extensively reviewed for their medicinal significance. These compounds exhibit a broad spectrum of biological activities, making them potent medicinal scaffolds. The synthesis approaches and medical significances of methyl substituted pyrazoles have been thoroughly documented, providing valuable insights for medicinal chemists in the development of new leads with high efficacy and lower microbial resistance (Sharma et al., 2021).
Safety And Hazards
Future Directions
The antioxidant activity of “2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-” suggests that it may work as a good antioxidant in cellular systems as well as in cell-free systems . This opens up potential future directions for its use in various applications, including drug synthesis, organic synthesis, and material science.
properties
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-5-10(14)12(11-7)8-3-2-4-9(6-8)13(15)16/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNILDNQGLCOHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922838 | |
| Record name | 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- | |
CAS RN |
119-16-4 | |
| Record name | 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 119-16-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 119-16-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



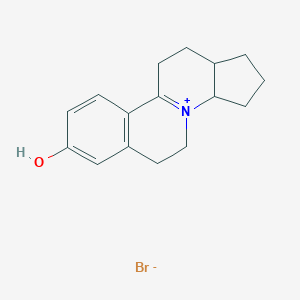



![2-Propanol, 1-[(2-aminoethyl)amino]-](/img/structure/B89395.png)
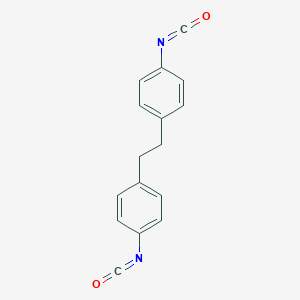
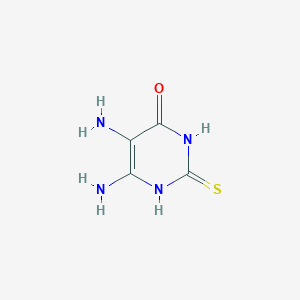

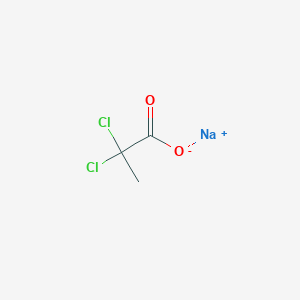


![Tetrabenzo[de,h,kl,rst]pentaphene](/img/structure/B89413.png)
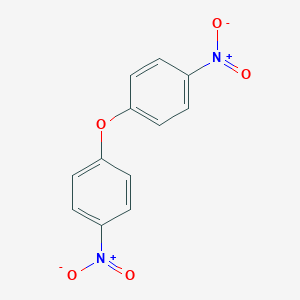
![Acetic acid, [(3-aminophenyl)amino]oxo-](/img/structure/B89416.png)